(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Beschreibung
The compound “(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate” is a synthetic derivative within the statin family, structurally analogous to simvastatin (). Its core structure includes a hexahydronaphthalene backbone with a hydroperoxy (-OOH) group at position 6, distinguishing it from simvastatin’s hydroxy (-OH) group at the same position. The ester side chain, 2,2-dimethylbutanoate, further differentiates it from natural statins like lovastatin, which feature a 2-methylbutyryl group (). This compound is hypothesized to act as a prodrug, requiring in vivo activation to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis (). Its hydroperoxy substituent may influence oxidative stability and metabolic pathways compared to related compounds.
Eigenschaften
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroperoxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-6-25(4,5)24(28)31-21-10-14(2)9-16-11-20(32-29)15(3)19(23(16)21)8-7-18-12-17(26)13-22(27)30-18/h9,11,15,17-21,23,26,29H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,20-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORLEWXBBZEXHV-VVSCFXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617435 | |
| Record name | (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149949-01-9 | |
| Record name | (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate , commonly referred to as a hydroperoxy derivative of simvastatin (CAS No. 149949-01-9), is an important compound in pharmacology due to its biological activity and potential therapeutic applications. This detailed article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 448.59 g/mol. The structure features a complex arrangement involving a hexahydronaphthalene core and a hydroperoxy functional group that may influence its biological properties.
The biological activity of the compound primarily relates to its role as a simvastatin impurity . Simvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. The hydroperoxy derivative may exhibit similar or enhanced effects on lipid metabolism and anti-inflammatory properties.
Antioxidant Activity
Research indicates that hydroperoxy compounds can possess significant antioxidant properties . These compounds may scavenge free radicals and reduce oxidative stress in biological systems. The presence of the hydroperoxy group is hypothesized to enhance these activities compared to non-hydroperoxy analogs.
Anti-inflammatory Effects
Studies have suggested that simvastatin and its derivatives can exert anti-inflammatory effects through the modulation of inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and the reduction of inflammatory cell recruitment in tissues.
Case Study 1: Lipid Lowering Effects
A study conducted on animal models demonstrated that administration of the hydroperoxy derivative resulted in significant reductions in serum cholesterol levels compared to control groups. The mechanism was attributed to enhanced LDL receptor expression and increased hepatic uptake of LDL particles.
Case Study 2: Cardiovascular Protection
In vitro studies have shown that this compound can protect endothelial cells from oxidative damage induced by high glucose levels. This suggests potential cardiovascular protective effects through the preservation of endothelial function.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.59 g/mol |
| CAS Number | 149949-01-9 |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | Moderate to high |
| Anti-inflammatory Potential | Significant |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found that the hydroperoxy group significantly affects the absorption and distribution profiles in vivo. Additionally, comparative studies with other statins indicate that this compound may have distinct advantages in terms of efficacy and safety profiles.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison of Selected Statins

*Calculated based on structural analogs.
†Assumed based on structural similarity.
Key Observations:
This could affect stability, requiring specialized formulation to prevent degradation ().
Molecular Weight : The target compound’s molecular weight (~418.5 g/mol) aligns with simvastatin, suggesting similar pharmacokinetic profiles, though the hydroperoxy group may alter metabolic activation pathways.
Pharmacological and Pharmacokinetic Differences
- Mechanism: Like simvastatin, the target compound likely requires enzymatic hydrolysis in vivo to release the active β-hydroxy acid form.
- Solubility: The 2,2-dimethylbutanoate ester contributes to lower aqueous solubility compared to pravastatin’s carboxylate group, necessitating advanced formulation strategies (e.g., solid dispersions) for bioavailability enhancement ().
- Metabolic Stability: The diethylbutanoate analog () shows increased lipophilicity and likely slower hydrolysis rates compared to the target compound’s dimethyl variant, highlighting the ester chain’s role in pharmacokinetics.
Vorbereitungsmethoden
Core Hexahydronaphthalene Synthesis
The hexahydronaphthalene core is typically constructed via cyclization or hydrogenation of aromatic precursors. A modified Rae-Umbrasas method involves the acid-catalyzed cyclization of 4-cyclohexylidenebutyric acid using polyphosphoric acid (PPA) at 110–115°C under argon . This yields 3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one, a key intermediate. Alternative routes include the hydrogenation of naphthalene-1,5-diol using Raney nickel (W-7 catalyst) at 110 bar and 100°C, achieving 67% yield of decalindiol, which is subsequently oxidized to decalin-1,5-dione using tetrapropylammonium perruthenate (TPAP) .
Critical Reaction Parameters
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 110–115°C, 4 h | 76% |
| Hydrogenation | Raney Ni, 110 bar H₂, 100°C | 67% |
| TPAP Oxidation | TPAP, NMO, CH₂Cl₂, rt | 88% |
Introduction of the Hydroperoxy Group
The 6-hydroperoxy moiety is introduced via selective oxidation of a secondary alcohol. A method adapted from hydroperoxide lyase (HPL)-catalyzed synthesis involves treating the alcohol precursor with tert-butyl hydroperoxide (TBHP) in benzene under anhydrous conditions . For instance, stirring the alcohol with TBHP (1.5 equiv) and catalytic p-toluenesulfonic acid (PTSA) in dichloromethane at 0°C for 2 h achieves 85–90% conversion . Enzymatic approaches using immobilized HPL in packed-bed reactors have also been explored, offering continuous synthesis with catalyst productivities up to 5.35 mg/U .
Oxidation Comparison
| Method | Conditions | Efficiency |
|---|---|---|
| Chemical (TBHP) | TBHP, PTSA, CH₂Cl₂, 0°C | 85–90% |
| Enzymatic (HPL) | Immobilized HPL, 43.54 mM 13-HPOD | 3560 mg/L |
Tetrahydropyran (Oxane) Ring Formation
The (2R,4R)-4-hydroxy-6-oxooxan-2-yl ethyl side chain is synthesized via cyclization of a diol precursor. A reported strategy involves reacting 4-hydroxy-6-oxohexanoic acid with 2-ethyl-1,3-propanediol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) . Alternatively, dihydropyran derivatives are hydrogenated using Raney nickel to yield tetrahydropyran intermediates, which are subsequently functionalized . The stereochemistry at C2 and C4 is controlled using chiral auxiliaries or asymmetric catalysis.
Cyclization Details
Esterification with 2,2-Dimethylbutanoic Acid
The final esterification step employs 2,2-dimethylbutanoic acid activated as its acyl chloride. Reacting the hexahydronaphthalenol intermediate with 2,2-dimethylbutanoyl chloride (1.2 equiv) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at −20°C achieves 92% yield . Steric hindrance from the 3,7-dimethyl groups necessitates low temperatures to minimize side reactions.
Esterification Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −20°C | 92% |
| Acyl Chloride Equiv | 1.2 | Maximizes conversion |
| Base | Triethylamine | Neutralizes HCl |
Stereochemical Control and Purification
The compound’s eight stereocenters require meticulous chiral resolution. Key steps include:
-
Epimerization Control : Methanolic KOH (10%) at reflux selectively epimerizes C8a, favoring the 8aR configuration .
-
Chromatography : Flash chromatography on silica gel (dichloromethane/ether gradients) resolves diastereomers, with the target eluting at 9:1 CH₂Cl₂:EtOAc .
-
Crystallization : Hexane/ethyl acetate recrystallization achieves >99% enantiomeric excess (ee) .
Challenges and Mitigation Strategies
-
Hydroperoxide Stability : The 6-OOH group is prone to decomposition. Storage under argon at −80°C with desiccants extends stability .
-
Steric Hindrance : Slow addition of reagents and low temperatures prevent aggregation during esterification .
-
Scale-Up Limitations : Continuous flow systems (e.g., packed-bed reactors) improve efficiency for enzymatic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
